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What is OptoDArG? OptoDArG is a synthetic, photoswitchable analog of diacylglycerol (DAG) that
contains an azobenzene photochrome [1]. Its primary value is that its biological activity depends on its

conformation:

e cis-OptoDArG: The biologically active form that potently activates TRPC3, TRPC6, and TRPC7
channels. It is generated by illumination with UV light (~365 nm) [1] [2].

e trans-OptoDArG: The biologically inactive form. It is the thermally stable state and can be
regenerated from the cis form by illumination with blue light (~430 hm) or by thermal relaxation in
the dark [1] [2].

This property allows for an "optical lipid clamp," giving you exceptional spatiotemporal control over DAG-

mediated signaling to study activation kinetics with high precision [3] [2].

What is the significance of the G652 mutation? The glycine residue at position 652 (G652) in the TRPC3
channel is located in the pore domain, exposed to lipid through a subunit-joining fenestration [3]. This site is

part of the key L2 lipid coordination site [4].

Mutating this residue (e.g., to alanine, creating the G652A mutant) has a profound functional impact:

¢ Altered DAG Discrimination: The mutation changes the channel's ability to differentiate between
various DAG molecules [3].

¢ Hypersensitivity & Sensitization: The G652A mutant exhibits a "sensitized" channel state, allowing
for potentiation of TRPC3 currents and significantly faster activation kinetics, even at very low levels
of DAG [4]. This suggests that G652 is a critical regulator of lipid-gating in TRPC3.

Experimental Protocols & Key Data
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Here are the methodologies and findings from key studies that you can use as a reference for your own work.

Table 1: Key Experimental Findings on G652 Mutations

Topic /
d . Key Finding Experimental System & Method Citation
Experiment
G652A Mutant Promotes channel sensitization; HEK293 cells; patch-clamp [4]
Function faster activation at low DAG electrophysiology.
levels.
Lipid Alters the channel's ability to Structure-guided mutagenesis [3]
Discrimination discriminate between different screen of the TRPC3 pore
DAG molecules. domain.
L2 Site Lipidation Partial lipidation of the L2 site by Molecular dynamics (MD) [4]
DAG enables fast channel simulations and
activation. electrophysiology.

Table 2: Characteristics of OptoDArG in TRPC Studies

Property Description / Finding Experimental Context Citation
Active cis-OptoDArG (induced by UV light, Photopharmacological [1][2]
Conformation ~365 nm). activation of TRPC3/6/7.
Deactivation Currents decay exponentially in the Whole-cell patch-clamp in [1] [2]
Kinetics dark; kinetics are isoform- HEK?293 cells.

dependent and sensitive to L2 site

mutations.
Thermal Accelerated when bound to TRPC Electrophysiology and giant [1] [2]
Relaxation channels compared to in lipid unilamellar vesicle (GUV)

bilayers alone. assays.

Detailed Workflow: Characterizing a TRPC3 Mutant with OptoDArG This is a composite protocol
based on the cited research [4] [1] [2]:
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e Cell Culture & Transfection: Use HEK293 cells. Transiently transfect with your TRPC3 plasmid
(e.g., wild-type YFP-TRPC3 or your G652 mutant).
¢ Electrophysiology Setup: 24-48 hours post-transfection, perform whole-cell patch-clamp recordings.
o Extracellular Solution: 140 mM NacCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCI2, 2 mM
CaCl2 (pH 7.4 with NaOH).
o Pipette Solution: 150 mM cesium methanesulfonate, 20 mM CsClI, 15 mM HEPES, 5 mM
MgClI2, 3 mM EGTA (pH 7.3 with CsOH).
e OptoDArG Application & Light Control: Transfer coverslips to a perfusion chamber containing 20
UM OptoDArG.
o Use a CoolLED pE-300Ultra or similar system for precise light control.
o To activate: llluminate with UV light (365 nm) to switch OptoDArG to the active cis
conformation.
o To deactivate: Switch to blue light (430 nm) or turn off the UV light (allowing thermal
relaxation in the dark).
e Data Analysis: Compare the activation kinetics, current amplitude, and deactivation kinetics (in the
dark) between wild-type and mutant channels.

The following diagram illustrates the signaling pathway and experimental workflow for activating TRPC3

with OptoDArG.
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Frequently Asked Questions & Troubleshooting

Q1: My TRPC3 G652A mutant shows currents even at very low DAG or cis-OptoDArG
concentrations. Is this normal? Yes, this is an expected and documented finding. The G652A mutation is
known to cause a hypersensitive and sensitized channel phenotype [4]. Your results confirm that the

mutation promotes a channel state that is primed for activation, which is a key functional characteristic.

Q2: The currents activated by cis-OptoDArG decay quickly when I turn off the UV light. Is my
channel protein degrading? Probably not. This is a characteristic property of OptoDArG. Unlike other
photolipids, cis-OptoDArG-induced TRPC currents display a striking exponential decay in the dark [1]
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[2]. This decay is due to the target-dependent cis-trans isomerization of OptoDArG; its thermal
relaxation back to the inactive trans state is accelerated when it is bound to the TRPC channel. The kinetics

of this decay can actually provide information about the ligand-channel interaction [1].

Q3: How can I be sure that my results are due to direct lipid binding and not indirect effects on the
membrane? The combination of photopharmacology and site-directed mutagenesis is a powerful way to
demonstrate direct effects. The fact that mutations in the specific L2 site (like G652A) alter the channel's
sensitivity and the deactivation kinetics of OptoDArG-induced currents strongly suggests a direct

interaction at that site, rather than a general membrane effect [4] [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://www.mdpi.com/2218-273X/12/6/799
https://www.smolecule.com/products/s538187?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9221121/
https://www.smolecule.com/products/s538187?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9253791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9221121/
https://www.nature.com/articles/s41589-018-0015-6?error=cookies_not_supported&code=c36764a0-230f-487d-8d54-d6e993aca745
https://www.smolecule.com/products/s538187?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9221121/
https://www.mdpi.com/2218-273X/12/6/799
https://www.nature.com/articles/s41589-018-0015-6?error=cookies_not_supported&code=c36764a0-230f-487d-8d54-d6e993aca745
https://pmc.ncbi.nlm.nih.gov/articles/PMC9253791/
https://www.smolecule.com/products/b538187#optodarg-g652-mutation-lipid-sensitivity
https://www.smolecule.com/products/b538187#optodarg-g652-mutation-lipid-sensitivity
https://www.smolecule.com/products/b538187#optodarg-g652-mutation-lipid-sensitivity
https://www.smolecule.com/products/s538187?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Root Cause Analysis & Performance Maximization

Specifications & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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